5-Nitro-furan-3-carboxylic acid ethyl ester

Description

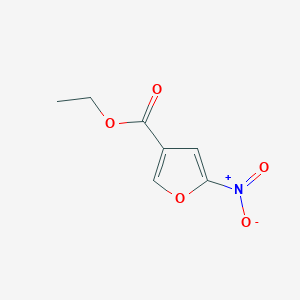

5-Nitro-furan-3-carboxylic acid ethyl ester is a nitro-substituted furan derivative characterized by a nitro group at the 5-position of the furan ring and an ethyl ester at the 3-position. The nitro group enhances electrophilicity, enabling participation in reactions such as nucleophilic substitutions or reductions, while the ethyl ester group offers hydrolytic versatility .

Properties

IUPAC Name |

ethyl 5-nitrofuran-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO5/c1-2-12-7(9)5-3-6(8(10)11)13-4-5/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCJIQUBSSHRKKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=COC(=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6132-33-8 | |

| Record name | ethyl 5-nitrofuran-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-furan-3-carboxylic acid ethyl ester typically involves the nitration of furan-3-carboxylic acid ethyl ester. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the nitration process. This involves using continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified through recrystallization or distillation to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

5-Nitro-furan-3-carboxylic acid ethyl ester undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon catalyst.

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Ester Hydrolysis: Hydrochloric acid or sodium hydroxide.

Major Products Formed

Reduction: 5-Amino-furan-3-carboxylic acid ethyl ester.

Substitution: Various substituted furan derivatives depending on the nucleophile used.

Ester Hydrolysis: 5-Nitro-furan-3-carboxylic acid.

Scientific Research Applications

Medicinal Chemistry

5-Nitro-furan-3-carboxylic acid ethyl ester serves as a building block for synthesizing potential antimicrobial and anticancer agents. Its nitro group can be reduced to form reactive intermediates that interact with cellular components, leading to various biological effects.

Key Findings:

- Antimicrobial Activity: Derivatives of this compound have shown efficacy against various pathogens, including mycobacterial species, suggesting potential as antitubercular agents .

- Anticancer Properties: Studies indicate that this compound may inhibit cancer cell proliferation in specific models.

Materials Science

The compound's reactive functional groups make it suitable for synthesizing functional materials like polymers and resins. Its unique structure allows for diverse chemical modifications, enhancing its utility in material applications.

Biological Studies

This compound is utilized as a probe in biochemical assays to study enzyme activities and metabolic pathways involving nitro compounds. Its ability to form stable complexes with proteins aids in understanding enzyme mechanisms.

Case Studies

-

Antimicrobial Efficacy Study :

A study published in MDPI demonstrated that derivatives of furan-based compounds, including this compound, exhibited promising results against mycobacterial species, indicating potential as antitubercular agents. -

Antioxidant Activity Assessment :

Research assessed the antioxidant capabilities using DPPH radical scavenging assays, revealing that the compound significantly reduced DPPH radicals compared to controls. -

Cytotoxicity Evaluation :

Investigations into cytotoxic effects against cancer cell lines indicated that this compound could inhibit proliferation in specific cancer models.

Mechanism of Action

The mechanism of action of 5-Nitro-furan-3-carboxylic acid ethyl ester in biological systems involves the reduction of the nitro group to form reactive intermediates. These intermediates can interact with cellular components, leading to various biological effects. The compound can target enzymes and proteins, disrupting their normal functions and leading to antimicrobial or anticancer activities .

Comparison with Similar Compounds

Ethyl 2-Methyl-5-(3-Nitrophenyl)furan-3-carboxylate (CAS 175276-71-8)

- Structural Features : A methyl group at the 2-position and a 3-nitrophenyl substituent at the 5-position.

- Key Differences: The additional aromatic nitro group increases molecular weight and lipophilicity compared to the target compound.

- Applications : Used in medicinal chemistry for structure-activity relationship (SAR) studies due to its dual nitro and aromatic substituents .

Ethyl 5-Benzyl-3-furoate (CAS 7756-78-7)

- Structural Features : A benzyl group at the 5-position instead of nitro.

- Key Differences : The benzyl group provides steric bulk and electron-donating properties, increasing stability under acidic or oxidative conditions compared to the nitro-substituted analog.

- Applications : Likely employed as a stable intermediate in organic synthesis, particularly for benzyl-protected derivatives .

Niflumic Acid Ethyl Ester (CAS 51703-19-6)

- Structural Features: A pyridine ring with a trifluoromethylphenylamino substituent and an ethyl ester.

- Key Differences : The pyridine ring and trifluoromethyl group confer distinct electronic and steric properties. The CF₃ group enhances metabolic stability and lipophilicity, making this compound suitable for pharmaceutical applications (e.g., anti-inflammatory agents) .

- Applications : Serves as a reference material in drug development due to its well-characterized pharmacokinetic profile .

4-Isoxazolecarboxylic Acid, 5-(2-Furanyl)-3-(5-Nitro-2-Furanyl)-, Ethyl Ester (CAS 22996-54-9)

- Structural Features : Combines isoxazole and nitro-furanyl moieties.

- Key Differences : The isoxazole ring introduces additional nitrogen-based reactivity, enabling participation in 1,3-dipolar cycloadditions. The dual nitro and furanyl groups may synergize to enhance electron-deficient character, facilitating reactions with alkynes or enamines .

- Applications: Potential use in synthesizing heterocyclic libraries for high-throughput screening .

Comparative Analysis Table

Research Findings and Implications

- Reactivity : Nitro-substituted furans (e.g., target compound) exhibit enhanced electrophilicity, enabling copper-catalyzed condensations with terminal alkynes to form isoxazoles . This contrasts with benzyl-substituted analogs, which prioritize stability over reactivity .

- Biological Activity: Nitro groups correlate with increased bioactivity but also higher toxicity risks.

- Stability: Compounds with electron-withdrawing groups (e.g., NO₂) are more sensitive to photodegradation compared to electron-donating substituents (e.g., benzyl) .

Biological Activity

5-Nitro-furan-3-carboxylic acid ethyl ester is a compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound belongs to the class of nitrofuran derivatives, which are known for their diverse biological activities. The compound features a furan ring with a nitro group and a carboxylic acid moiety, which contributes to its reactivity and interaction with biological systems.

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition : It may inhibit specific enzymes that are crucial for cellular metabolism, affecting pathways such as glycolysis and fatty acid synthesis.

- Reactive Oxygen Species (ROS) Generation : The nitro group can lead to the production of ROS, which can induce oxidative stress in cells.

- Cellular Signaling Modulation : The compound may interact with cellular signaling pathways, influencing gene expression and cellular responses.

Antimicrobial Activity

Research indicates that nitrofuran derivatives exhibit significant antimicrobial properties. Studies have reported:

- Inhibition of Bacterial Growth : this compound has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values reported range from 6 to 12.5 µg/mL for different bacterial species .

- Antifungal Properties : The compound also demonstrates antifungal activity against common pathogens like Candida spp., with effective concentrations noted in laboratory settings .

Cytotoxicity and Anticancer Activity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines:

- Ehrlich’s Ascites Carcinoma (EAC) : The compound exhibited significant cytotoxicity, with IC50 values indicating potent activity against EAC cells .

- Mechanisms of Induction : Apoptosis was observed in treated cancer cells, characterized by increased caspase-3 activation and nuclear condensation, suggesting its potential as an anticancer agent .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antimicrobial Efficacy Study :

- Cytotoxicity Assessment :

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 10 |

| Escherichia coli | 12 | 8 |

| Candida albicans | 18 | 6 |

Table 2: Cytotoxicity Results on Cancer Cell Lines

| Cell Line | IC50 (µg/mL) | Apoptosis Induction (%) |

|---|---|---|

| Ehrlich’s Ascites Carcinoma | 25 | 70 |

| Dalton’s Lymphoma Ascites | 30 | 65 |

Q & A

Q. What are the optimal synthetic routes for 5-nitro-furan-3-carboxylic acid ethyl ester?

The synthesis of nitro-substituted furan esters often involves cyclization reactions with acidic catalysts. For example, boron trifluoride diethyl etherate (BF₃·Et₂O) has been used to catalyze cyclization of precursor keto-acids into furan derivatives, yielding esters with high regioselectivity . Ethyl esters of structurally similar nitroheterocycles (e.g., pyridinecarboxylates) are synthesized via nucleophilic substitution or condensation, with nitro groups introduced via nitration prior to esterification . Key parameters include temperature control (0–50°C) and solvent selection (e.g., acetic acid or DMF), which influence reaction rates and purity.

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

Analytical validation typically combines NMR, GC/MS, and HPLC. For furan derivatives, ¹H and ¹³C NMR (e.g., in CDCl₃) are critical for confirming nitro group placement and ester functionality. In a study on a related furanoid ester, distinct signals at δ 9.0–0.0 ppm (¹H) and 190–0 ppm (¹³C) confirmed the ester carbonyl and nitro group positions . HPLC with UV detection (λ = 254 nm) is recommended for purity assessment, using reverse-phase C18 columns and acetonitrile/water gradients .

Q. What are the stability considerations for nitro-substituted furan esters under laboratory storage?

Nitro groups can induce instability via thermal decomposition or photolytic degradation. Storage in amber vials at –20°C under inert gas (N₂ or Ar) is advised. Stability studies on analogous compounds show that ester hydrolysis is minimized at pH 6–7, avoiding prolonged exposure to moisture or light .

Advanced Research Questions

Q. How does the nitro group influence the compound’s reactivity in biological systems?

The nitro group acts as an electron-withdrawing moiety, enhancing electrophilicity and potential interactions with biological targets. In studies on similar nitroheterocycles, the nitro group facilitates redox cycling, generating reactive oxygen species (ROS) that modulate enzyme activity. For instance, ethyl esters of bromoquinolinecarboxylic acids inhibit cAMP-dependent protein kinase (PKA) by disrupting ATP-binding domains, a mechanism linked to nitro group redox activity .

Q. What strategies improve enantioselectivity in catalytic reactions involving this compound?

Enantioselective synthesis can be achieved using chiral catalysts or enzymes. Hyperthermophilic esterases (e.g., PestE from Pyrobaculum calidifontis) exhibit high enantioselectivity (E > 100) for ester hydrolysis, enabling kinetic resolution of racemic mixtures . For synthetic routes, chiral auxiliaries like Evans’ oxazolidinones or asymmetric nitration catalysts (e.g., Cu(II)-bisoxazoline complexes) may enhance stereocontrol .

Q. How can computational modeling predict the compound’s interactions with enzymes like PKA?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) are used to map binding modes. A study on 4-amino-8-bromoquinoline-3-carboxylate esters revealed that nitro groups form hydrogen bonds with PKA’s Arg/Lys residues, while the ester moiety stabilizes hydrophobic pockets. DFT calculations (B3LYP/6-31G*) further quantify electrostatic contributions of the nitro group to binding affinity .

Q. What are the cytotoxic mechanisms of nitro-furan derivatives in cell-based assays?

Nitro-furans undergo intracellular nitroreductase-mediated activation, generating cytotoxic intermediates that alkylate DNA or inhibit thioredoxin reductase. In a study on 5-nitrofuran-3-carboxylates, ROS generation and mitochondrial membrane depolarization were observed in HeLa cells, with IC₅₀ values < 10 µM . Flow cytometry (Annexin V/PI staining) and comet assays are recommended for mechanistic profiling .

Methodological Guidance

- Synthesis Optimization : Screen catalysts (BF₃·Et₂O, H₂SO₄) and solvents (DMF, THF) using design-of-experiment (DoE) approaches to maximize yield .

- Analytical Validation : Combine NMR (structural confirmation), GC/MS (volatility assessment), and LC-UV/HRMS (purity >98%) .

- Biological Assays : Use PKA inhibition assays (radiolabeled ATP) and ROS detection kits (DCFH-DA) for functional studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.